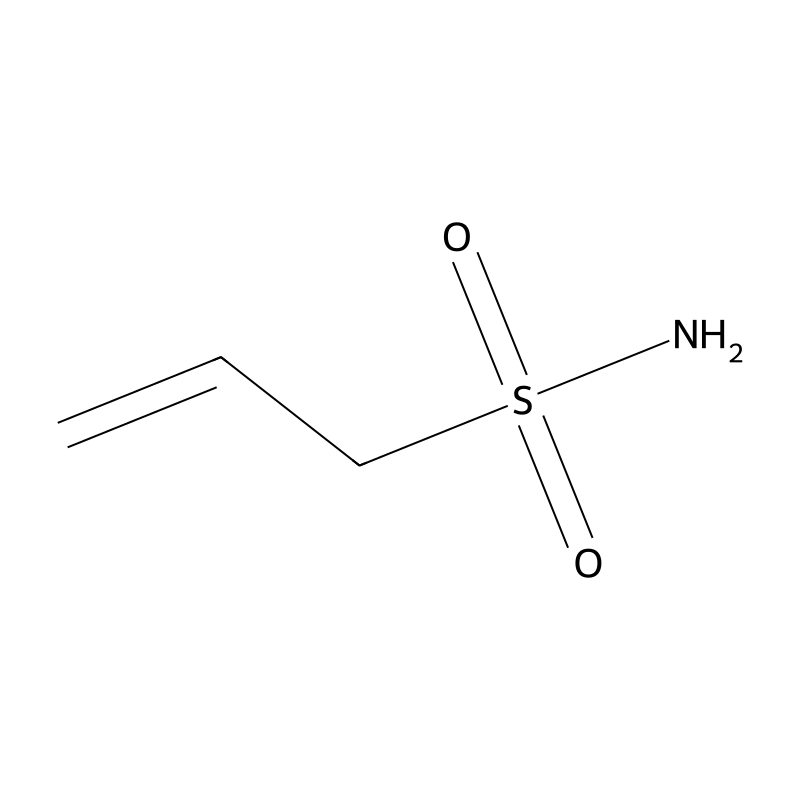

Prop-2-ene-1-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Prop-2-ene-1-sulfonamide, also known as allyl sulfonamide, is a sulfonamide compound with the molecular formula C₃H₇NO₂S. It features a sulfonamide functional group (-SO₂NH₂) attached to a propene backbone. This compound appears as a white crystalline powder at room temperature and has a molecular weight of 121.16 g/mol. Prop-2-ene-1-sulfonamide is recognized for its role in various

- Sulfonamide: This functional group is known for its presence in many clinically useful drugs. Sulfonamides can inhibit enzymes or interact with receptors, leading to various biological effects [].

- Allyl moiety (prop-2-ene): The presence of the allyl group can influence the properties of the molecule, such as its reactivity and ability to bind to biological targets.

These features make Prop-2-ene-1-sulfonamide a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Researchers can utilize it as a starting material to create novel drug candidates.

Prop-2-ene-1-sulfonamide as a Synthetic Intermediate

Prop-2-ene-1-sulfonamide serves as a key intermediate in the synthesis of various bioactive molecules. Its reactive sulfonamide group allows for further chemical modifications, enabling the creation of diverse structures with potential biological activity. Studies have shown its application in the synthesis of:

- Heterocyclic compounds: These are ring-shaped molecules containing atoms from different elements. Heterocycles are found in many natural products and drugs, and Prop-2-ene-1-sulfonamide can be a valuable precursor for their synthesis [].

- Peptidomimetics: These are molecules that mimic the structure and function of peptides (short chains of amino acids). Prop-2-ene-1-sulfonamide can be incorporated into peptidomimetics to improve their stability or targeting properties [].

- Nucleophilic Substitution Reactions: The sulfonamide group can act as a leaving group, allowing nucleophiles to attack the carbon atoms adjacent to the sulfonamide.

- Coupling Reactions: It can undergo coupling with various electrophiles, leading to more complex organic molecules.

- Dehydration Reactions: Under acidic conditions, prop-2-ene-1-sulfonamide can lose water to form more reactive intermediates.

These reactions are crucial for synthesizing pharmaceuticals and other organic compounds .

Prop-2-ene-1-sulfonamide exhibits biological activity primarily due to its sulfonamide group, which is known for its antibiotic properties. Sulfonamides act as competitive inhibitors of dihydropteroate synthetase, an enzyme critical for bacterial folic acid synthesis. This mechanism makes them effective against a variety of bacterial infections. Additionally, research indicates potential anti-inflammatory properties and applications in cancer therapy .

The synthesis of prop-2-ene-1-sulfonamide typically involves:

- Reaction of Sulfonyl Chlorides with Amines: A common method includes reacting propene with sulfonyl chlorides in the presence of amines, yielding prop-2-ene-1-sulfonamide.

- Use of Sulfinylamines: Recent studies have highlighted the use of sulfinylamine reagents to synthesize primary sulfonamides effectively. This method allows for better control over reaction conditions and yields .

- Grignard Reagent Reactions: Another approach involves using Grignard reagents with sulfinylamine intermediates under low-temperature conditions to produce the desired sulfonamide .

Prop-2-ene-1-sulfonamide finds applications in various fields:

- Pharmaceuticals: It is used as an intermediate in the synthesis of antibiotics and other therapeutic agents.

- Agriculture: Its derivatives may serve as agrochemicals or growth regulators.

- Chemical Synthesis: The compound acts as a building block in organic synthesis, particularly in creating complex molecules .

Studies on prop-2-ene-1-sulfonamide's interactions reveal its potential to bind with various biological targets, influencing metabolic pathways. Its interaction with dihydropteroate synthetase is well-documented, showcasing its role as an antibacterial agent. Furthermore, research into its binding affinities and inhibitory effects on other enzymes continues to expand its potential therapeutic applications .

Several compounds share structural and functional similarities with prop-2-ene-1-sulfonamide:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Sulfanilamide | C₆H₈N₂O₃S | First discovered sulfonamide antibiotic |

| Acetylsulfamethoxazole | C₁₁H₁₃N₃O₅S | Antibacterial agent used for urinary tract infections |

| Benzene sulfonamide | C₆H₇NO₂S | Used in dye manufacturing and as an intermediate |

Uniqueness of Prop-2-ene-1-sulfonamide

What sets prop-2-ene-1-sulfonamide apart from these compounds is its specific structure that allows for unique reactivity patterns and potential applications in both medicinal chemistry and organic synthesis. Its allylic position provides distinct pathways for nucleophilic attack and substitution reactions that are not available in more saturated analogs like benzene sulfonamide .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant